molecular formula C10H18O3 B1528767 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid CAS No. 1343801-90-0

2-[2-(Propan-2-yl)oxan-4-yl]acetic acid

Cat. No. B1528767
CAS RN: 1343801-90-0
M. Wt: 186.25 g/mol
InChI Key: CAQOXHNBVLCOGG-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yl)oxan-4-yl]acetic acid is a chemical compound with the molecular formula C10H18O3 . It is also known as 2H-Pyran-4-acetic acid, tetrahydro-2-(1-methylethyl)- .


Molecular Structure Analysis

The molecular structure of 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid consists of a six-membered ring (oxane or tetrahydropyran), with a propan-2-yl (or isopropyl) group and an acetic acid group attached to it . The molecular weight of this compound is 186.25 .


Physical And Chemical Properties Analysis

2-[2-(Propan-2-yl)oxan-4-yl]acetic acid is a powder at room temperature . It has a molecular weight of 186.25 . The InChI code for this compound is 1S/C10H18O3/c1-7(2)9-5-8(3-4-13-9)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) .

Scientific Research Applications

Synthesis of Oxocyclic Compounds

The synthesis of 2-oxotetrahydrofuran-3-acetic acid and 2-oxotetrahydrofuran-3-propionic acid involves the condensation of ethylene oxide or ethyl β-bromopropionate with ethyl sodiomalonate and ethyl chloroacetate, followed by hydrolysis and decarboxylation. These processes illustrate the versatility of cyclic compounds in chemical synthesis and their potential utility in various chemical industries (McRae et al., 1943).

Polyhydroxyalkanoates Synthesis

Ralstonia eutropha can utilize acetic, propionic, and butyric acids, similar to 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid, as carbon sources for cell growth and polyhydroxyalkanoate (PHA) synthesis. This process is crucial for the microbial production of bioplastics and highlights the significance of organic acids in industrial biotechnology (Yu et al., 2002).

Catalytic Oxidative Condensation

A catalytic oxidative condensation method has been developed for converting methane to acetic acid, showcasing the potential of catalytic processes in converting simple hydrocarbons to more complex and industrially relevant organic acids (Periana et al., 2003).

Crystallographic Studies and Compound Structure

The X-ray crystallographic structures of compounds related to 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid, such as 2-(2-phenyl-5-oxo-1,3,2-oxathiagermolan-2-ylthio)acetic acid, have been determined. These studies are pivotal for understanding the structural properties and potential applications of organogermanium compounds in various fields, including materials science and pharmaceuticals (Takeuchi et al., 2003).

Applications in Biotechnology and Environmental Science

Microbial Production of Propionic Acid

The microbial production of propionic acid from propionibacteria, which may involve substrates similar to 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid, finds applications in food, pharmaceutical, and chemical industries. Research in this area focuses on enhancing acid tolerance and reducing by-product formation, signifying the importance of microbial pathways in sustainable chemical production (Liu et al., 2012).

Acetic Acid Bacteria in Food Industry

Acetic acid bacteria, capable of oxidizing ethanol to acetic acid, play a significant role in the production of vinegar and kombucha, indicating the relevance of organic acids in fermentation industries. These bacteria are also used in the production of other metabolic products with applications in the food and biomedical industries, demonstrating the broad applicability of organic acid-producing bacteria (Gomes et al., 2018).

properties

IUPAC Name

2-(2-propan-2-yloxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(2)9-5-8(3-4-13-9)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQOXHNBVLCOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Propan-2-yl)oxan-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(Propan-2-yl)oxan-4-yl]acetic acid
Reactant of Route 2
2-[2-(Propan-2-yl)oxan-4-yl]acetic acid
Reactant of Route 3
2-[2-(Propan-2-yl)oxan-4-yl]acetic acid
Reactant of Route 4
2-[2-(Propan-2-yl)oxan-4-yl]acetic acid
Reactant of Route 5
2-[2-(Propan-2-yl)oxan-4-yl]acetic acid
Reactant of Route 6
2-[2-(Propan-2-yl)oxan-4-yl]acetic acid

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